molecular formula C16H10S B14749500 Phenanthro[2,1-b]thiophene CAS No. 219-25-0

Phenanthro[2,1-b]thiophene

Cat. No.: B14749500
CAS No.: 219-25-0
M. Wt: 234.3 g/mol
InChI Key: WYAKNOROQVZSDA-UHFFFAOYSA-N
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Description

Phenanthro[2,1-b]thiophene is a polycyclic aromatic compound that consists of a phenanthrene core fused with a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenanthro[2,1-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the reaction of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another approach involves the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar organic synthesis protocols used in laboratory settings, scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Phenanthro[2,1-b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted this compound compounds .

Scientific Research Applications

Phenanthro[2,1-b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phenanthro[2,1-b]thiophene exerts its effects is primarily through its interaction with molecular targets in electronic applications. The compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in organic electronic devices. In biological systems, its mechanism of action involves interactions with cellular components, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Phenanthro[2,1-b]thiophene can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties compared to its isomers and derivatives. This uniqueness makes it particularly valuable in the development of high-performance organic semiconductors and other advanced materials .

Properties

CAS No.

219-25-0

Molecular Formula

C16H10S

Molecular Weight

234.3 g/mol

IUPAC Name

naphtho[2,1-e][1]benzothiole

InChI

InChI=1S/C16H10S/c1-2-4-12-11(3-1)5-6-14-13(12)7-8-16-15(14)9-10-17-16/h1-10H

InChI Key

WYAKNOROQVZSDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CS4

Origin of Product

United States

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